molecular formula C23H30ClN3O3 B2394688 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-88-8

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2394688
CAS No.: 1021100-88-8
M. Wt: 431.96
InChI Key: SLNRLGXKMWDJKT-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substituting Agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features and the presence of both chlorobenzyl and cyclohexylpropanoyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(3-cyclohexylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h6-7,9-10,17H,1-5,8,11-16H2,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNRLGXKMWDJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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